molecular formula C18H18N4O3S2 B2717020 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034466-81-2

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2717020
CAS No.: 2034466-81-2
M. Wt: 402.49
InChI Key: DRIIFOWIJRXYCS-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a benzo[c][1,2,5]thiadiazole-4-sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a dimethylaminoethyl halide under basic conditions.

    Synthesis of Benzo[c][1,2,5]thiadiazole-4-sulfonamide: This can be achieved by reacting 4-sulfonamidobenzoic acid with thionyl chloride to form the sulfonyl chloride intermediate, followed by cyclization with hydrazine to form the thiadiazole ring.

    Coupling Reaction: The final step involves coupling the benzofuran-dimethylaminoethyl derivative with the benzo[c][1,2,5]thiadiazole-4-sulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide
  • N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-methylsulfonamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which can enhance its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Dimethylamino group : Often associated with enhanced pharmacological properties.
  • Benzothiadiazole sulfonamide : Contributes to the compound's potential therapeutic effects.

Molecular Formula : C₁₉H₁₈N₄O₂S
Molecular Weight : 402.5 g/mol
CAS Number : 2034466-81-2

While the precise mechanism of action for this compound has not been fully elucidated, preliminary studies suggest that it may interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which could lead to antiproliferative effects.
  • Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways.
  • Antioxidant Activity : The benzofuran component may contribute to antioxidant properties.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

  • Antiproliferative Effects : Research indicates that compounds with similar structures can inhibit tumor cell growth. For instance, related benzothiadiazole derivatives have shown significant antiproliferative activity against human tumor xenografts .
  • Antimicrobial Properties : Compounds containing benzofuran and benzothiadiazole moieties have been reported to possess antimicrobial activities against various pathogens .
  • Neuroprotective Effects : The dimethylamino group may enhance neuroprotective properties, making it a candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Al-Madi et al. (2022)Reported on the antiproliferative effects of benzofuran derivatives against cancer cell lines with IC50 values ranging from 0.7 to 1.9 μM .
PMC9604066Discussed various biological activities of heterocyclic compounds including analgesic and anti-inflammatory effects .
BenchChem (2024)Highlighted the synthesis and characterization of similar sulfonamide compounds, noting their potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-22(2)14(16-10-12-6-3-4-8-15(12)25-16)11-19-27(23,24)17-9-5-7-13-18(17)21-26-20-13/h3-10,14,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIIFOWIJRXYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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